molecular formula C8H9FN2O B1321657 N-(3-fluorophenyl)-N'-methylurea CAS No. 38648-52-1

N-(3-fluorophenyl)-N'-methylurea

Cat. No. B1321657
CAS RN: 38648-52-1
M. Wt: 168.17 g/mol
InChI Key: FEURWIJJWVELHB-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N'-methylurea (NFMU) is an organofluorine compound that is used in the synthesis of various organic compounds. It can be used as a reagent in a variety of reactions and is known to be a useful tool for the preparation of a wide range of organic compounds. NFMU has been studied extensively and its properties have been described in detail. In

Scientific Research Applications

  • Crystallography of Related Compounds : The study of the crystal structure of related compounds, such as metobromuron, a phenylurea herbicide, provides insights into the molecular configuration, hydrogen bonding, and intermolecular interactions of these compounds (Kang, Kim, Kwon, & Kim, 2015).

  • Fluorometric Detection Methods : Research on the fluorometric determination of N-nitroso-N-methylurea (a related compound) using nicotinamide and acetophenone demonstrates the development of sensitive detection methods for urea derivatives in various conditions (Sano & Nakamura, 2001).

  • Biochemical Studies : Investigations into the mechanism of oxidative N-demethylation by cotton microsomes using N-methylcarbamates and phenylureas highlight the biochemical interactions and transformations of these compounds in biological systems (Tanaka, Swanson, & Frear, 1972).

  • Herbicide Mobility Studies : Studies on the displacement of related herbicides like fluometuron through various media provide crucial information on the environmental behavior and transport mechanisms of phenylurea herbicides (Davidson & Santelmann, 1968).

  • Antipathogenic Activities : Research on the synthesis and antipathogenic activities of thiourea derivatives, including compounds with a 3-fluorophenyl group, offers insights into potential applications of these derivatives in antimicrobial and antibiofilm agents (Limban, Marutescu, & Chifiriuc, 2011).

  • Toxicological Studies : Investigation into the structure-activity relationships of lipoxygenase inhibitors, including compounds with 4-fluorophenoxy phenyl, provides information on their potential toxicological effects and implications for drug-induced nephropathy (Morley et al., 1997).

  • Antibacterial Activity of Thioureas : The synthesis and evaluation of N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas for their antibacterial activity against various bacterial strains highlight the potential of these compounds in the development of new antibacterial agents (Khazi, Koti, Chadha, & Mahajanshetti, 2006).

  • Genotoxicity of Nitrosated Urea Derivatives : Research on the clastogenicity and SCE assays of nitrosated urea pesticides and their metabolites, including derivatives with a p-fluorophenyl group, provides insights into their genotoxic potential and oncological implications (Thust, Mendel, Schwarz, & Warzok, 1980).

  • Biodegradation of Phenylurea Herbicides : Studies on the microbial degradation of phenylurea herbicides, such as diuron, in soil environments, provide understanding of the environmental fate and degradation pathways of these compounds (Ngigi, Getenga, Boga, & Ndalut, 2011).

  • Pharmacological Applications : The discovery of compounds like GSK962040, which is a small molecule motilin receptor agonist containing the N-(3-fluorophenyl) moiety, illustrates the application of these derivatives in drug development for gastrointestinal motility disorders (Westaway et al., 2009).

properties

IUPAC Name

1-(3-fluorophenyl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-10-8(12)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEURWIJJWVELHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-N'-methylurea

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